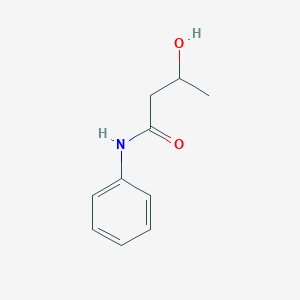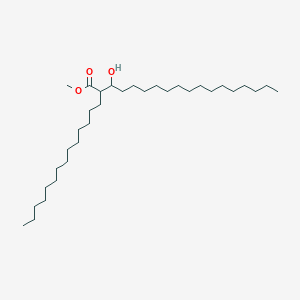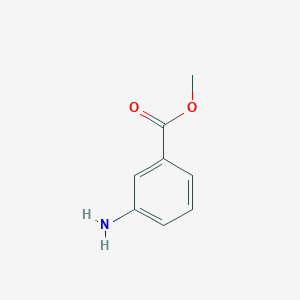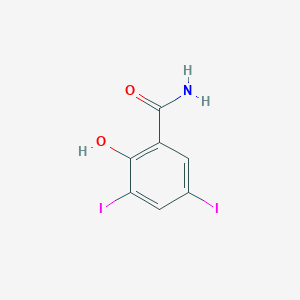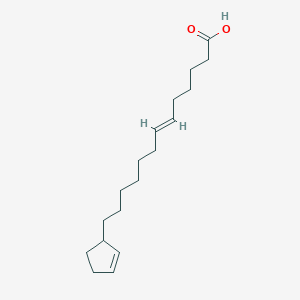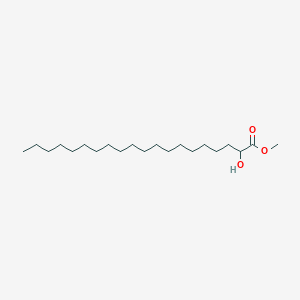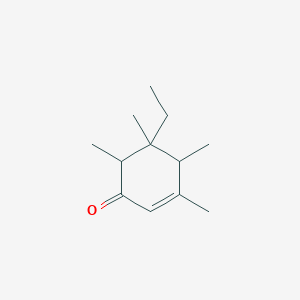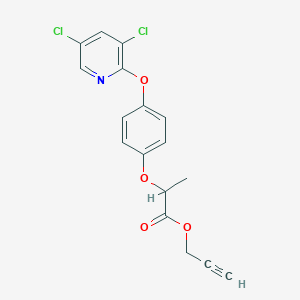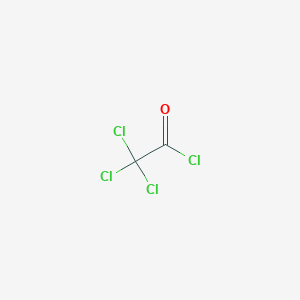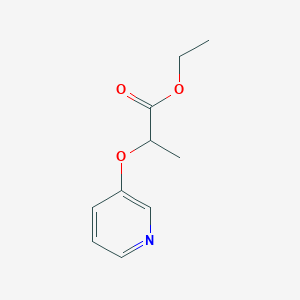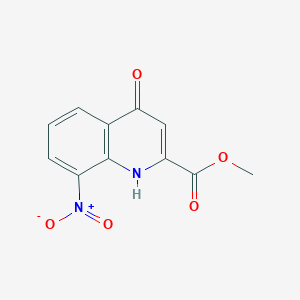![molecular formula C12H19BrN4 B107874 8-(2-嘧啶基)-8-氮杂-5-氮杂螺[4,5]癸烷溴化物 CAS No. 81461-73-6](/img/structure/B107874.png)
8-(2-嘧啶基)-8-氮杂-5-氮杂螺[4,5]癸烷溴化物
描述
The compound 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide is a derivative of the 1,3,7,8-tetra-azaspiro[4.5]decane family. It is characterized by the presence of a pyrimidinyl group attached to the spiro nitrogen atom. This class of compounds is known for its potential in creating a variety of heterocyclic structures that can be useful in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related 1,3,7,8-tetra-azaspiro[4.5]decane derivatives has been demonstrated through reactions involving a Smiles-type rearrangement. For instance, the reaction of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles such as 1,2,3-triphenylguanidine and N-phenyl-thiourea results in the formation of these derivatives with high yields . Although the specific synthesis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the 1,3,7,8-tetra-azaspiro[4.5]decane derivatives is determined based on chemical and spectroscopic evidence . These compounds typically feature a spirocyclic framework with multiple nitrogen atoms, which can influence their chemical behavior and reactivity. The presence of the pyrimidinyl group in 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide would likely contribute to its unique electronic and steric properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide, has been explored in the context of bromination reactions. This compound has been used to brominate phenolic compounds under mild conditions, yielding brominated phenols with good to excellent yields . This suggests that the 8-aza-5-azoniaspiro[4.5]decane core can be functionalized further through electrophilic substitution reactions, which could be applicable to 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide as well.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide are not provided, the properties of similar spirocyclic compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. The presence of multiple nitrogen atoms could also confer basicity to the compound, affecting its solubility and reactivity in different media. The bromide counterion would contribute to the compound's ionic character, potentially enhancing its solubility in polar solvents.
科学研究应用
包合现象和光学分辨
该化合物已被用于研究包合现象。例如,Shi等人(1996年)在氯仿中利用类似的螺环吡咯啉盐进行再结晶过程,导致与氯仿形成有趣的结晶螺环吡咯啉盐包合物。这一过程已被证明对使用这些手性铵盐进行包合结晶的某些二醇的光学分辨是有效的(Shi, Itoh, Masaki, & Shiro, 1996)。
合成和晶体结构
Zakharov等人(2021年)研究了由螺环阳离子组成的含金属离子液体,包括类似于8-(2-嘧啶基)-8-氮杂-5-氮杂螺[4,5]癸烷溴化物的变体。他们的工作侧重于合成和晶体结构分析,为这些化合物的结构性质提供了宝贵的见解(Zakharov, Vyatchanina, Ivanov, Bykov, Karpova, Paseshnichenko, & Aslanov, 2021)。
杂环系统合成
Kim和Frolov(2011年)从事新杂环系统的合成,包括1-卤甲基-2-氧杂-5-氮杂螺[4.5]癸烷卤化物,展示了这些化合物在形成多样化化学结构方面的多功能性(Kim & Frolov, 2011)。
碱性阴离子交换膜应用
Gu等人(2016年)的研究探讨了与所讨论的化合物密切相关的螺环季铵阳离子在阴离子交换膜(AEM)应用中的使用。他们发现这些阳离子具有更高的碱性稳定性,这对于它们在各种工业应用中的潜在使用是至关重要的(Gu, Dong, Sun, Li, & Yan, 2016)。
使用可降解结构引导剂合成沸石
在沸石合成领域,Lee、Zones和Davis(2005年)使用类似的化合物作为结构引导剂。他们的工作突显了这些化合物在合成具有特定孔隙系统的沸石和分子筛方面的潜力,对材料科学做出了重大贡献(Lee, Zones, & Davis, 2005)。
安全和危害
属性
IUPAC Name |
8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N4.BrH/c1-2-9-16(8-1)10-6-15(7-11-16)12-13-4-3-5-14-12;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIPPQBBPVTVTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=NC=CC=N3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide | |
CAS RN |
81461-73-6 | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81461-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aza-5-azoniaspiro[4.5]decane, 8-(2-pyrimidinyl)-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

